Cas no 2167790-32-9 (3-Piperidinamine, 4-(3-thienyl)-)

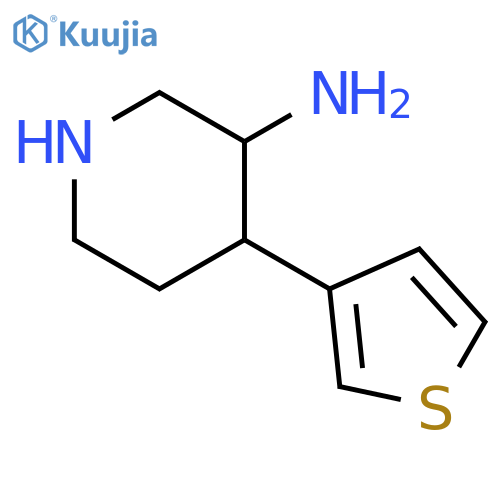

2167790-32-9 structure

商品名:3-Piperidinamine, 4-(3-thienyl)-

CAS番号:2167790-32-9

MF:C9H14N2S

メガワット:182.285860538483

CID:5264388

3-Piperidinamine, 4-(3-thienyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinamine, 4-(3-thienyl)-

-

- インチ: 1S/C9H14N2S/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h2,4,6,8-9,11H,1,3,5,10H2

- InChIKey: PVGCQAJZNNFLLE-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C2C=CSC=2)C(N)C1

3-Piperidinamine, 4-(3-thienyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-643090-5.0g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 5.0g |

$3520.0 | 2025-03-15 | |

| Enamine | EN300-643090-0.05g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 0.05g |

$1020.0 | 2025-03-15 | |

| Enamine | EN300-643090-0.1g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 0.1g |

$1068.0 | 2025-03-15 | |

| Enamine | EN300-643090-0.25g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 0.25g |

$1117.0 | 2025-03-15 | |

| Enamine | EN300-643090-1.0g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 1.0g |

$1214.0 | 2025-03-15 | |

| Enamine | EN300-643090-2.5g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 2.5g |

$2379.0 | 2025-03-15 | |

| Enamine | EN300-643090-10.0g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 10.0g |

$5221.0 | 2025-03-15 | |

| Enamine | EN300-643090-0.5g |

4-(thiophen-3-yl)piperidin-3-amine |

2167790-32-9 | 95.0% | 0.5g |

$1165.0 | 2025-03-15 |

3-Piperidinamine, 4-(3-thienyl)- 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

2167790-32-9 (3-Piperidinamine, 4-(3-thienyl)-) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量